1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
1-(2-Bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a benzimidazole core substituted with a phenethyl group and a 2-bromophenyl moiety. Its synthesis typically involves condensation reactions between pyrrolidinone precursors and substituted o-phenylenediamines under acidic conditions, followed by purification via recrystallization . Key structural confirmation relies on spectroscopic techniques such as ¹H NMR (e.g., singlet at ~10.8 ppm for benzimidazole NH protons) and ¹³C NMR (signals at 160–165 ppm for benzimidazole carbons) .
The phenethyl group on the benzimidazole nitrogen may improve pharmacokinetic properties by increasing metabolic stability .
Properties
IUPAC Name |
1-(2-bromophenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O/c26-20-10-4-6-12-22(20)29-17-19(16-24(29)30)25-27-21-11-5-7-13-23(21)28(25)15-14-18-8-2-1-3-9-18/h1-13,19H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDPZNOFFBHZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2Br)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoimidazole core, followed by the introduction of the bromophenyl group and the pyrrolidinone ring. Key steps may include:
Formation of the benzoimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the bromophenyl group: This step often involves a halogenation reaction, where a phenyl group is brominated using reagents such as bromine or N-bromosuccinimide (NBS).
Formation of the pyrrolidinone ring: This can be accomplished through cyclization reactions involving amines and carbonyl compounds under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a pyrrolidin-2-one core with diverse analogs, differing in substituents on the aryl and benzimidazole groups. Key structural variations and their implications include:
Physical and Spectroscopic Properties
Melting Points and Yields:
- The target compound’s analogs exhibit melting points ranging from 183°C (24b, dark yellow solid) to 356°C (decomp., compound 18) . Higher halogenation (e.g., dichloro, fluoro) correlates with increased melting points due to enhanced intermolecular forces .
- Yields for similar compounds range from 60% (5a, thiazole-naphthalene derivative) to 97.6% (21a, 2-hydroxyphenyl analog), influenced by reaction conditions and substituent steric effects .
Spectroscopic Data:
Biological Activity
The compound 1-(2-bromophenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This compound features a pyrrolidinone core substituted with a bromophenyl group and a benzoimidazole moiety, which contributes to its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of the benzoimidazole derivative.
- Introduction of the bromophenyl group via electrophilic substitution.
- Cyclization to form the pyrrolidinone ring.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzimidazole, including this compound, exhibit significant anticancer activity . For instance, the compound was tested against various cancer cell lines such as:
- HepG2 (human liver cancer)
- HT-29 (human colon cancer)
- MCF-7 (human breast cancer)
In vitro cytotoxicity assays revealed that the compound inhibits cell proliferation effectively, with IC50 values indicating potent activity against these cancer cell lines .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10 | Induction of apoptosis |
| HT-29 | 15 | Cell cycle arrest |
| MCF-7 | 12 | Inhibition of proliferation |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. Key mechanisms include:
- Inhibition of kinases: The compound may inhibit protein kinases involved in tumor growth signaling.
- Induction of apoptosis: It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models. For example:
- Study on HepG2 Cells: A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis.
- Combination Therapy: In combination with standard chemotherapeutics, this compound showed synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
Q & A
Basic: What synthetic methodologies are recommended for constructing the benzimidazole-pyrrolidin-2-one scaffold in this compound?
Answer:
The core structure can be synthesized via a multi-step approach:
- Step 1: Formation of the benzimidazole moiety via condensation of o-phenylenediamine derivatives with carbonyl sources under acidic conditions. highlights the use of K₂CO₃ as a base for coupling reactions involving chlorobenzyl halides.
- Step 2: Pyrrolidin-2-one synthesis via cyclization of γ-brominated amides or lactamization of amino acids. suggests using Ullmann-type coupling for aryl-pyrrolidinone linkages, achieving yields up to 85% with iodobenzene derivatives.
- Final Assembly: Coupling the benzimidazole and pyrrolidin-2-one units via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, depending on the bromophenyl substituent reactivity .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- 1H/13C NMR: Assign aromatic protons (δ 7.0–8.5 ppm for bromophenyl and benzimidazole) and lactam carbonyl (δ ~170 ppm). confirms the use of DEPT-135 for distinguishing CH₂/CH groups in the pyrrolidinone ring.
- ESI-MS: Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- IR: Confirm lactam C=O stretching (~1680–1720 cm⁻¹) and benzimidazole N-H absorption (~3400 cm⁻¹) .
Advanced: How can conflicting thermal degradation data between TGA and DTA be resolved?
Answer:
Discrepancies in thermal profiles (e.g., decomposition onset temperatures) arise from differing experimental conditions.
- Methodological Adjustments:
- Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air) for both TGA and DTA.
- Cross-reference with dynamic mechanical analysis (DMA) to assess glass transition (Tg) effects on degradation.
- Validate with evolved gas analysis (EGA) to identify volatile byproducts (e.g., CO₂ from lactam breakdown) .
Advanced: What strategies mitigate cytotoxicity in antimicrobial studies while retaining bioactivity?
Answer:
- Structure-Activity Relationship (SAR): Modify the phenethyl group ( ) to reduce lipophilicity, which correlates with membrane disruption in mammalian cells.
- Cytotoxicity Screening: Use parallel assays (e.g., MTT for human fibroblasts and GFP-based bacterial reporters) to identify selective toxicity thresholds.
- Prodrug Approaches: Introduce hydrolyzable esters (e.g., acetyl) to the pyrrolidinone nitrogen, delaying activation until bacterial enzymatic cleavage .
Advanced: How can computational modeling aid in resolving ambiguous NOESY correlations for stereochemical assignments?
Answer:
- Molecular Dynamics (MD) Simulations: Generate conformational ensembles to identify dominant rotamers of the phenethyl-benzimidazole moiety.
- Density Functional Theory (DFT): Calculate NMR chemical shifts (e.g., using GIAO method) to compare with experimental data.
- Docking Studies: Predict binding poses to biological targets (e.g., bacterial enzymes) to validate stereochemical relevance to activity .
Basic: What purification techniques optimize yield for polar intermediates?
Answer:
- Chromatography: Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for polar benzimidazole precursors.
- Recrystallization: Employ mixed solvents (e.g., ethanol/dichloromethane) for pyrrolidin-2-one intermediates, as noted in for similar lactams.
- Ion-Exchange Resins: Remove acidic/basic impurities (e.g., unreacted K₂CO₃) via Amberlyst®-15 or Dowex® .
Advanced: How do electronic effects of the 2-bromophenyl substituent influence reactivity in cross-coupling reactions?
Answer:
- Electron-Withdrawing Effect: Bromine increases electrophilicity at the para position, enhancing Suzuki-Miyaura coupling rates with boronic acids.
- Steric Considerations: Ortho-bromine may hinder Pd catalyst accessibility, requiring bulky ligands (e.g., SPhos) for efficient coupling.
- Competitive Pathways: Monitor for undesired Ullmann coupling byproducts via LC-MS during optimization .
Advanced: What mechanistic insights explain fluorescence quenching in benzimidazole derivatives?
Answer:
- Photoinduced Electron Transfer (PET): Electron-rich phenethyl groups donate electrons to the benzimidazole fluorophore, reducing emission intensity.
- Aggregation-Induced Quenching (ACQ): Test in dilute vs. concentrated solutions; notes fluorescence loss above 10 µM.
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize excited states, enhancing quantum yield compared to aqueous buffers .
Basic: What stability considerations are critical for long-term storage?
Answer:
- Light Sensitivity: Bromophenyl derivatives are prone to photodegradation; store in amber vials under inert gas (Ar).
- Hygroscopicity: Pyrrolidin-2-one lactams absorb moisture; use desiccants (silica gel) in sealed containers.
- Thermal Stability: Conduct accelerated aging studies (40°C/75% RH for 6 months) to identify degradation pathways .
Advanced: How can researchers validate synthetic intermediates with complex isotopic patterns (e.g., bromine)?
Answer:
- High-Resolution Mass Spectrometry (HRMS): Resolve isotopic clusters (e.g., ⁷⁹Br/⁸¹Br) with accuracy <5 ppm.
- Isotopic Labeling: Synthesize ⁸¹Br-enriched analogs to confirm fragmentation patterns in MS/MS.
- 2D NMR: Use HSQC to correlate ¹H-¹³C signals for bromine-adjacent carbons, distinguishing regioisomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
